Cas no 16159-70-9 (BOC-D-PHE-ONP)

BOC-D-PHE-ONP (tert-Butyloxycarbonyl-D-phenylalanine p-nitrophenyl ester) is a protected amino acid derivative widely used in peptide synthesis. The BOC (tert-butyloxycarbonyl) group serves as a temporary protecting group for the amine functionality, while the p-nitrophenyl ester (ONP) acts as an activated carboxylate, facilitating efficient coupling reactions. This compound is particularly valuable for introducing D-phenylalanine residues into peptide chains with high stereochemical integrity. Its crystalline form ensures consistent purity and handling stability. BOC-D-PHE-ONP is favored in solid-phase and solution-phase peptide synthesis due to its controlled reactivity, minimizing racemization risks. Proper storage under anhydrous conditions is recommended to maintain its performance.
BOC-D-PHE-ONP structure
BOC-D-PHE-ONP structure
Product Name:BOC-D-PHE-ONP
CAS No:16159-70-9
MF:C20H22N2O6
MW:386.398485660553
MDL:MFCD00069874
CID:121447
PubChem ID:7018165
Update Time:2025-08-05

BOC-D-PHE-ONP Chemical and Physical Properties

Names and Identifiers

    • (R)-4-Nitrophenyl 2-((tert-butoxycarbonyl)amino)-3-phenylpropanoate
    • (R)-4-Nitrophenyl 2-((tert-butoxycarbonyl)-amino)-3-phenylpropanoate
    • BOC-D-PHENYLALANINE 4-NITROPHENYL ESTER
    • Boc-D-Phe-ONp
    • D-Phenylalanine,N-[(1,1-dimethylethoxy)carbonyl]-, 4-nitrophenyl ester
    • 4-nitrophenyl N-(tert-butoxycarbonyl)-D-phenylalaninate
    • N-alpha-t-Butyloxycarbonyl-D-phenylalanine p-nitrophenyl ester (Boc-D-Phe-ONp)
    • D-Phenylalanine, N-[(1,1-dimethylethoxy)carbonyl]-, 4-nitrophenyl ester
    • 4-nitrophenyl (tert-butoxycarbonyl)-d-phenylalaninate
    • (R)-4-nitrophenyl 2-(tert-butoxycarbonylamino)-3-phenylpropanoate
    • SCHEMBL495975
    • J-009848
    • D-Boc-phenylalanine p-nitrophenyl ester
    • AKOS016843138
    • N-Boc-D-phenylalanine 4-nitrophenyl ester
    • AS-10592
    • (4-nitrophenyl) (2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoate
    • MFCD00069874
    • CS-0154573
    • Boc-D-phenylalanine-onp
    • DTXSID50426953
    • F10670
    • 16159-70-9
    • 4-NITROPHENYL (2R)-2-[(TERT-BUTOXYCARBONYL)AMINO]-3-PHENYLPROPANOATE
    • BOC-D-PHE-ONP
    • MDL: MFCD00069874
    • Inchi: 1S/C20H22N2O6/c1-20(2,3)28-19(24)21-17(13-14-7-5-4-6-8-14)18(23)27-16-11-9-15(10-12-16)22(25)26/h4-12,17H,13H2,1-3H3,(H,21,24)/t17-/m1/s1
    • InChI Key: QZIWWFMMLBBICG-QGZVFWFLSA-N
    • SMILES: O(C(N[C@@H](C(=O)OC1C=CC(=CC=1)[N+](=O)[O-])CC1C=CC=CC=1)=O)C(C)(C)C

Computed Properties

  • Exact Mass: 386.14786
  • Monoisotopic Mass: 386.14778643g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 28
  • Rotatable Bond Count: 10
  • Complexity: 540
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.2
  • Topological Polar Surface Area: 110Ų

Experimental Properties

  • Density: 1.240±0.06 g/cm3 (20 ºC 760 Torr),
  • Melting Point: 128.0-128.5 ºC (ethyl acetate )
  • Boiling Point: 558.4°C at 760 mmHg
  • Flash Point: 291.5°C
  • Refractive Index: 1.567
  • Solubility: Insuluble (3.3E-3 g/L) (25 ºC),
  • PSA: 107.77
  • LogP: 4.55030
  • Sensitiveness: Moisture Sensitive

BOC-D-PHE-ONP Security Information

  • WGK Germany:3
  • Safety Instruction: 22-24/25
  • FLUKA BRAND F CODES:8
  • Storage Condition:2-8°C

BOC-D-PHE-ONP Pricemore >>

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BOC-D-PHE-ONP Suppliers

Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:16159-70-9)BOC-D-PHE-ONP
Order Number:A883086
Stock Status:in Stock
Quantity:25g/100g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 11:08
Price ($):158.0/566.0
Email:sales@amadischem.com

Additional information on BOC-D-PHE-ONP

Professional Introduction to BOC-D-PHE-ONP (CAS No. 16159-70-9)

BOC-D-PHE-ONP, chemically known as N-(tert-butoxycarbonyl)-D-phenylalanine O-nitrophenyl ester, is a specialized compound widely utilized in the field of peptidomimetics and pharmaceutical research. This compound, identified by its CAS number 16159-70-9, plays a pivotal role in the synthesis of peptide analogs and has garnered significant attention due to its unique structural and functional properties.

The< strong> tert-butoxycarbonyl (Boc) protecting group in BOC-D-PHE-ONP enhances the stability of the amino acid derivative during synthetic processes, making it an indispensable tool for chemists working on complex peptide structures. The presence of the< strong> O-nitrophenyl (ONP) ester moiety further contributes to its reactivity and versatility in various organic transformations.

In recent years, BOC-D-PHE-ONP has been extensively studied for its applications in drug development. Its incorporation into peptide-based drugs has shown promising results in modulating biological pathways and enhancing therapeutic efficacy. For instance, researchers have leveraged this compound to develop novel peptidomimetics that exhibit improved pharmacokinetic profiles compared to their natural peptide counterparts.

The< strong>D-phenylalanine residue in BOC-D-PHE-ONP introduces a chiral center, which is crucial for achieving enantiopurity in pharmaceuticals. This feature has been particularly valuable in the development of enantiomerically pure drugs that minimize side effects and maximize therapeutic benefits. The nitro group in the ONP moiety also serves as a versatile handle for further functionalization, enabling chemists to tailor the compound for specific synthetic needs.

Recent advancements in solid-phase peptide synthesis (SPPS) have highlighted the importance of BOC-D-PHE-ONP as a key intermediate. Its stability under acidic conditions makes it an ideal candidate for automated synthesis protocols, which are increasingly employed in high-throughput drug discovery programs. Additionally, the compound's compatibility with various coupling reagents has facilitated its use in multi-step synthetic routes, streamlining the production of complex peptide drugs.

The role of BOC-D-PHE-ONP in medicinal chemistry extends beyond its use as a building block for peptides. It has also been explored as a precursor for synthesizing bioactive molecules with potential therapeutic applications. For example, derivatives of BOC-D-PHE-ONP have been investigated for their antimicrobial and anti-inflammatory properties, underscoring its significance in drug discovery efforts.

The chemical properties of BOC-D-PHE-ONP make it particularly suitable for applications in peptidomimetic chemistry. Peptidomimetics are designed to mimic the bioactivity of natural peptides while offering improved pharmacological properties. The incorporation of BOC-D-PHE-ONP into these mimetics has led to the development of novel compounds with enhanced binding affinity and reduced susceptibility to enzymatic degradation.

In conclusion, BOC-D-PHE-ONP (CAS No. 16159-70-9) is a versatile and highly valuable compound in modern chemical biology and pharmaceutical research. Its unique structural features and reactivity make it an indispensable tool for synthesizing complex peptide derivatives and exploring new therapeutic strategies. As research continues to uncover new applications for this compound, its importance in drug development is likely to grow even further.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:16159-70-9)BOC-D-PHE-ONP
A883086
Purity:99%/99%
Quantity:25g/100g
Price ($):158.0/566.0
Email